4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
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Overview
Description
The compound “4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline” is a complex organophosphorus metal complex. It is primarily used as a catalyst in various organic synthesis reactions, particularly in coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This compound is known for its high stability and efficiency in catalyzing these reactions.
Mechanism of Action
Target of Action
APhos Pd G3, 97%, also known as MFCD27978423, is a Buchwald precatalyst . Precatalysts are substances that undergo a transformation upon reaction conditions to form the active catalyst. The primary targets of APhos Pd G3, 97% are organic compounds that undergo cross-coupling reactions .
Mode of Action
The APhos Pd G3, 97% interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst. The APhos Pd G3, 97% serves as the catalyst in these reactions, facilitating the bond formation between the organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by APhos Pd G3, 97% are dependent on the specific organic compounds involved in the cross-coupling reactions. It’s important to note that these reactions are fundamental in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
As a catalyst, it’s crucial to note that it facilitates reactions without being consumed, meaning it remains unchanged and can be used repeatedly in a series of chemical reactions .
Result of Action
The result of APhos Pd G3, 97%'s action is the successful cross-coupling of two different organic compounds. This process allows for the creation of complex organic structures from simpler ones, enabling the synthesis of a wide variety of chemical compounds with diverse properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several steps. One common method includes dissolving 4-ditert-butylphosphanyl-N,N-dimethylaniline in an organic solvent under anaerobic conditions to obtain a solution system. Palladium dichloride is then added to this solution, followed by an organic base reagent. The mixture is stirred for a specific period, cooled, filtered, washed, and vacuum dried to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of organic alkali reagents helps achieve a purity of over 98.5% and a yield of over 98.0% . The steps are designed to be simple, convenient, and safe, reducing production costs and making the method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound is involved in substitution reactions, particularly in coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.
Biology: Employed in the synthesis of bioactive molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of liquid crystal materials and light functional complexes
Comparison with Similar Compounds
Similar Compounds
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Another palladium-based catalyst used in similar coupling reactions.
4-(Di-tert-butylphosphino)-N,N-dimethylaniline: A ligand used to prepare palladium dichloride catalysts.
Uniqueness
The uniqueness of “4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline” lies in its high stability and efficiency as a catalyst. Its ability to achieve high yields and purity in industrial production makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820817-64-8 |
Source
|
Record name | 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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